N-(1-methylcyclopropyl)aniline
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Overview
Description
N-(1-Methylcyclopropyl)aniline, also known as 2-(1-Methylcyclopropyl)aniline, is an organic compound with the molecular formula C10H13N. It is a derivative of aniline where the amino group is substituted with a 1-methylcyclopropyl group.
Mechanism of Action
Mode of Action
The mode of action of N-(1-methylcyclopropyl)aniline involves its interaction with its targets. It has been reported that this compound can undergo transformations under certain conditions. For instance, it can convert to derivatives of quinoline under the influence of concentrated sulfuric acid .
Biochemical Pathways
It’s known that aniline derivatives can participate in various biochemical reactions, such as acylhydrazone formation and exchange .
Result of Action
It’s known that under certain conditions, this compound can convert to derivatives of quinoline .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-Methylcyclopropyl)aniline can be achieved through several methods:
Nucleophilic Substitution: One common method involves the nucleophilic substitution of a halogenated aniline derivative with a 1-methylcyclopropylamine. This reaction typically requires a base such as sodium hydroxide or potassium carbonate to facilitate the substitution.
Reductive Amination: Another approach is the reductive amination of 1-methylcyclopropyl ketone with aniline in the presence of a reducing agent like sodium borohydride or lithium aluminum hydride.
Industrial Production Methods: Industrial production of this compound often involves large-scale reductive amination processes due to their efficiency and high yield. The reaction conditions are optimized to ensure the purity and consistency of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding nitroso or nitro derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form various amine derivatives using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid and sulfuric acid).
Major Products Formed:
Oxidation: Nitroso and nitro derivatives.
Reduction: Various amine derivatives.
Substitution: Halogenated, nitrated, and alkylated aniline derivatives.
Scientific Research Applications
N-(1-Methylcyclopropyl)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Aniline: The parent compound, aniline, has a simpler structure without the cyclopropyl group.
N-Methyl Aniline: Similar to N-(1-Methylcyclopropyl)aniline but with a methyl group instead of a 1-methylcyclopropyl group.
Cyclopropyl Aniline: Contains a cyclopropyl group instead of a 1-methylcyclopropyl group.
Uniqueness: this compound is unique due to the presence of the 1-methylcyclopropyl group, which imparts distinct chemical and physical properties compared to its analogs. This structural feature can influence its reactivity, stability, and interactions with other molecules .
Properties
IUPAC Name |
N-(1-methylcyclopropyl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c1-10(7-8-10)11-9-5-3-2-4-6-9/h2-6,11H,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTYLPHAGPZZWLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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